molecular formula C6H5N3O2 B1267116 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol CAS No. 27433-55-2

2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol

Cat. No.: B1267116
CAS No.: 27433-55-2
M. Wt: 151.12 g/mol
InChI Key: VHNKDSNYFRHJMK-UHFFFAOYSA-N
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Description

“2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol” is a heterocyclic compound that belongs to the pyrimidine family. It has the empirical formula C6H5N3O2 and a molecular weight of 151.12 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C1C2=C(N=CN1)OC(C)=N2 . This compound has no defined stereocenters .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 151.12 g/mol.

Scientific Research Applications

Oxazolo[5,4-d]pyrimidines as Biologically Active Derivatives

  • Oxazolo[5,4-d]pyrimidines, including 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol, are analogous to naturally occurring nucleic acid bases. They have garnered attention for their biologically active derivatives. Specifically, 5-aminooxazolo[5,4-d]pyrimidine-7(6H)-ones have shown potential in inhibiting ricin, a toxic protein (Mandal et al., 2008).

Synthesis for Biological Applications

  • A study described the synthesis of 2-substituted 7(5)-methyl-2,3-dihydro-5(7)H-oxazolo[3,2-a]pyrimidin-5-ones and 7-ones, starting from 2-amino-2-oxazolines. These compounds are of interest due to their potential applications in biological research (Forfar et al., 2001).

Anti-Gastric Secretion Activity

  • An oxazolo[3,2-a]thieno[3,2-d]pyrimidine derivative was found to exhibit potent anti-gastric secretion activity, highlighting another potential application of similar compounds in medical research (Fukumi et al., 1989).

Development of CB2 Neutral Antagonists

  • Novel oxazolo[5,4-d]pyrimidines were designed and synthesized as CB2 cannabinoid receptor antagonists. Some compounds showed promising selectivity and binding affinity, indicating their potential in receptor studies (Tuo et al., 2018).

Antimicrobial and Antifungal Activities

  • Compounds like (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols synthesized from this compound displayed antimicrobial and antifungal properties, demonstrating their relevance in pharmaceutical research (Komykhov et al., 2017).

Structural and Vibrational Analysis for Antimycobacterial Activity

  • Structural and vibrational analyses of derivatives, including those similar to this compound, have been conducted. These studies contribute to the development of new antimycobacterial compounds (Wojciechowski & Płoszaj, 2020).

Mechanism of Action

Target of Action

The primary target of 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability.

Mode of Action

The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as an inhibitor . This inhibition results in a decrease in the production of 4-hydroxyproline, thereby affecting the formation and stability of collagen.

Biochemical Pathways

The affected pathway is the collagen biosynthesis pathway . Collagen prolyl-4-hydroxylase is a key enzyme in this pathway, and its inhibition disrupts the normal biosynthesis of collagen . The downstream effects include a decrease in collagen stability and potentially a reduction in fibrotic activity.

Pharmacokinetics

One study suggests that similar compounds have been optimized for in vitro adme, herg, kinase profiling, and pharmacokinetic tests .

Result of Action

The molecular effect of the action of 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is the inhibition of collagen prolyl-4-hydroxylase . This leads to a cellular effect of reduced collagen stability and potentially decreased fibrotic activity. The compound has shown promising anti-fibrotic activities .

Properties

IUPAC Name

2-methyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-3-9-4-5(10)7-2-8-6(4)11-3/h2H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNKDSNYFRHJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181854
Record name 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol
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Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27433-55-2
Record name 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol
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Record name 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol
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Record name 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
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Record name 2-METHYL(1,3)OXAZOLO(5,4-D)PYRIMIDIN-7-OL
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